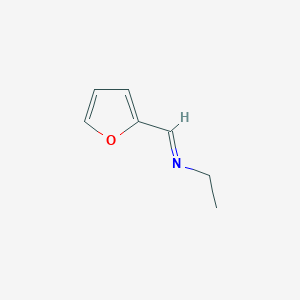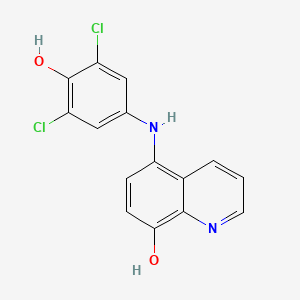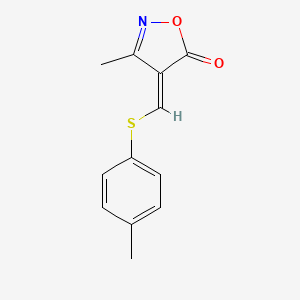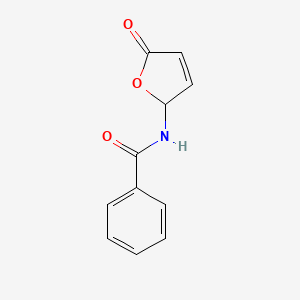
Benzamide, N-(2,5-dihydro-5-oxo-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is a heterocyclic compound that belongs to the class of furans. It has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is characterized by a benzamide group attached to a furan ring, which contains a keto group at the 5-position. It is used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2,5-dihydrofuran-2-one in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and benzamide group may play a role in binding to enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate: Similar structure but with a methyl ester group instead of an amide group.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and exhibits antimicrobial activity.
Uniqueness
N-(5-oxo-2,5-dihydrofuran-2-yl)benzamide is unique due to its specific combination of a furan ring with a benzamide group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62668-57-9 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
N-(5-oxo-2H-furan-2-yl)benzamide |
InChI |
InChI=1S/C11H9NO3/c13-10-7-6-9(15-10)12-11(14)8-4-2-1-3-5-8/h1-7,9H,(H,12,14) |
Clé InChI |
SIVRYYUZRJYOGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
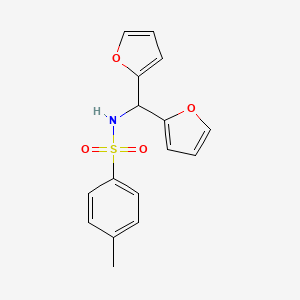
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
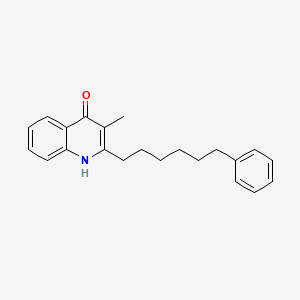


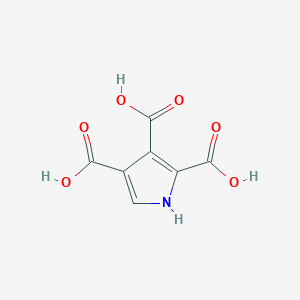
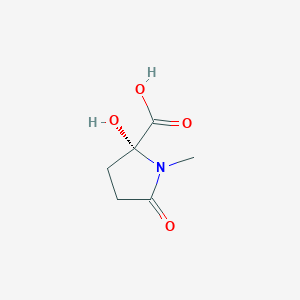
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

